XDP Exhibits Distinct Substrate Preference in Purine Nucleoside Phosphorylase Kinetics
In a comparative study of XapA purine nucleoside phosphorylase activity, xanthosine (the nucleoside form of XDP) demonstrates a lower Michaelis constant (Km) than the closely related guanosine and inosine, indicating higher binding affinity for this enzyme under identical conditions [1].
Guanosine Km 273 ± 24 μM
Inosine Km 348 ± 20 μM
| Evidence Dimension | Enzyme Kinetics: Km (affinity) for Purine Nucleoside Phosphorylase (XapASe) |
|---|---|
| Target Compound Data | Km for Xanthosine: 222 ± 15 μM |
| Comparator Or Baseline | Guanosine: Km = 273 ± 24 μM; Inosine: Km = 348 ± 20 μM |
| Quantified Difference | Xanthosine exhibits a 23% lower Km than guanosine and a 57% lower Km than inosine, reflecting higher apparent affinity. |
| Conditions | Assay performed in 50 mM ammonium acetate buffer, 20 mM potassium phosphate, pH 7.1, at 25°C using a mutant XapASe(Asp72Gly) enzyme. Substrate concentration ranges: 0.25-2 mM (xanthosine), 0.05-0.75 mM (guanosine), 0.1-3 mM (inosine). |
Why This Matters
This kinetic difference confirms that enzymes in purine metabolism can discriminate between XDP-derived xanthosine and other nucleosides, validating the need for the correct substrate in assays and pathway studies.
- [1] Gorna, M. W., et al. (2006). Purine nucleoside phosphorylase from E. coli: Kinetic analysis of the Asp72Gly mutant. PMC1482901, Table 2. View Source
